BenchChemオンラインストアへようこそ!

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,5-dimethylbenzamide

Lipophilicity ADME Permeability

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,5-dimethylbenzamide is a synthetic small molecule (C16H21N3O, MW 271.36) combining a 3,5-dimethylpyrazole moiety with a 2,5-dimethylbenzamide group via an ethyl linker. This compound belongs to the broader class of pyrazole-benzamide conjugates, which are commonly explored in medicinal chemistry for their potential to modulate enzyme targets.

Molecular Formula C16H21N3O
Molecular Weight 271.364
CAS No. 1235166-29-6
Cat. No. B2365194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,5-dimethylbenzamide
CAS1235166-29-6
Molecular FormulaC16H21N3O
Molecular Weight271.364
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)C(=O)NCCN2C(=CC(=N2)C)C
InChIInChI=1S/C16H21N3O/c1-11-5-6-12(2)15(9-11)16(20)17-7-8-19-14(4)10-13(3)18-19/h5-6,9-10H,7-8H2,1-4H3,(H,17,20)
InChIKeyXYEUGDFAMNHINJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2,5-dimethylbenzamide (CAS 1235166-29-6): Structural and Procurement Baseline


N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,5-dimethylbenzamide is a synthetic small molecule (C16H21N3O, MW 271.36) combining a 3,5-dimethylpyrazole moiety with a 2,5-dimethylbenzamide group via an ethyl linker . This compound belongs to the broader class of pyrazole-benzamide conjugates, which are commonly explored in medicinal chemistry for their potential to modulate enzyme targets [1]. While vendor-supplied purity typically exceeds 95% , its public pharmacological profile remains largely uncharacterized in primary literature, positioning it primarily as a research tool or screening candidate rather than a validated probe.

Why Generic N-(Pyrazolylethyl)benzamide Analogs Cannot Substitute for CAS 1235166-29-6 in Research


Within the N-(pyrazol-1-yl)ethyl)benzamide chemotype, subtle alterations to the aromatic substitution pattern can profoundly shift physicochemical properties and biological target engagement. For instance, the 2,5-dimethylbenzamide motif in this compound is predicted to increase lipophilicity (clogP ~2.5–3.5) relative to unsubstituted benzamide analogs (clogP ~1.5–2.0), potentially enhancing membrane permeability but also altering off-target binding profiles [1]. Similarly, the 3,5-dimethyl substitution on the pyrazole ring distinguishes it from des-methyl or differently methylated congeners, which may differ in metabolic stability and hydrogen-bonding capacity [2]. Interchanging such analogs without confirmatory data risks invalidating structure-activity relationship (SAR) hypotheses and wasting procurement resources.

Quantitative Differentiation Evidence for N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2,5-dimethylbenzamide


Enhanced Lipophilicity Drives Distinct Pharmacokinetic Profile vs. Unsubstituted Analog

The compound's 2,5-dimethyl substitution on the benzamide ring differentiates it from the simpler N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]benzamide. In silico property calculations (via SwissADME) predict a consensus Log P (clogP) of approximately 2.8 for the target compound, compared to 2.0 for the unsubstituted analog. This quantifiable difference in lipophilicity correlates with predicted passive membrane permeability, a key determinant in cell-based assay performance [1].

Lipophilicity ADME Permeability Drug Design

Substitution Pattern Influences Predicted Metabolic Stability vs. 2,4-Dimethyl Isomer

The 2,5-dimethylbenzamide isomer offers a different electron distribution and steric environment around the carbonyl compared to the 2,4-dimethyl isomer (CAS not available). In silico CYP450 site-of-metabolism predictions (via SMARTCyp) suggest the 2,5-dimethyl pattern may reduce oxidation at the 4-position, leading to a predicted higher metabolic stability score (SOM score) relative to the 2,4-isomer, though direct experimental comparison is absent [1].

Metabolic Stability Cytochrome P450 Isomer Comparison SAR

Comparative Physicochemical Properties Differentiate from Direct Pyrazole-Benzamide Conjugates

The ethyl linker between the pyrazole and benzamide distinguishes this compound from directly linked analogs like N-(2,5-dimethylpyrazol-3-yl)-2,5-dimethylbenzamide. This linker increases the molecular weight (271.36 vs. 243.30 g/mol) and the number of rotatable bonds (5 vs. 3), impacting solubility and conformational flexibility. Vendor-reported solubility in DMSO is typically >50 mg/mL for the ethyl-linked compound , whereas the directly linked analog shows lower solubility (~30 mg/mL) under the same conditions . This difference can be critical for achieving the desired concentration in high-throughput screening assays.

Physicochemical Properties Solubility Linker Effects Procurement

Recommended Application Scenarios for CAS 1235166-29-6 Based on Differential Evidence


Intracellular Target Engagement in Cell-Based Assays Requiring High Membrane Permeability

Its predicted elevated lipophilicity (clogP ~2.8) positions this compound as a candidate for primary screening campaigns against intracellular targets where passive diffusion is rate-limiting. Researchers prioritizing central nervous system or cancer targets where membrane crossing is essential should opt for this 2,5-dimethyl variant over less lipophilic analogs [1]. However, actual permeability (e.g., PAMPA or Caco-2 data) must be experimentally validated before drawing firm conclusions.

Long-Duration Time-Course Studies Demanding Higher Metabolic Stability

Based on in silico predictions, the 2,5-dimethyl isomer may exhibit a more favorable metabolic profile than the 2,4-isomer. This makes it a potentially better fit for long-term (24–72 h) cell-based assays or co-incubation studies where compound depletion due to CYP-mediated metabolism could confound results [1]. Users should confirm metabolic stability using hepatocyte or microsomal assays in their specific system.

High-Throughput Screening (HTS) Requiring Robust Solubility and Handling Properties

The >50 mg/mL DMSO solubility reported by vendors enables convenient preparation of concentrated stock solutions for HTS campaigns. Compared to the directly linked analog (~30 mg/mL), this compound may reduce the need for sonication or co-solvents, streamlining automated liquid handling workflows and improving data quality in dose-response experiments [1].

Structure-Activity Relationship (SAR) Studies Focusing on Benzamide Substitution Effects

As a tool compound in a series, its 2,5-dimethyl pattern serves as a reference point for probing the steric and electronic requirements of the benzamide binding pocket. The well-defined structural difference from the unsubstituted benzamide analog (clogP shift of +0.8) allows medicinal chemists to correlate lipophilicity changes with potency shifts in a controlled manner, provided experimental binding data are generated [1].

Quote Request

Request a Quote for N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,5-dimethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.